6-(4-Aminobenzamido)hexanoic acid is synthesized from 6-aminohexanoic acid, which is a well-known ω-amino acid primarily used in the production of nylon-6 and other polyamides. The classification of this compound falls under amino acids and their derivatives, which are crucial in various biological processes and synthetic applications.
The synthesis of 6-(4-Aminobenzamido)hexanoic acid can be approached through several methods:
The molecular structure of 6-(4-Aminobenzamido)hexanoic acid can be described as follows:
The presence of both hydrophobic (alkyl chain) and hydrophilic (amine and carboxylic functionalities) regions in its structure makes it an interesting candidate for interactions with biological molecules.
6-(4-Aminobenzamido)hexanoic acid can participate in various chemical reactions:
The mechanism of action for compounds like 6-(4-Aminobenzamido)hexanoic acid is particularly relevant in fibrinolysis:
6-(4-Aminobenzamido)hexanoic acid has several applications across scientific fields:
Systematic Name:6-(4-Aminobenzamido)hexanoic acid is the formal IUPAC designation. This name derives from:
Molecular Formula: C₁₃H₁₈N₂O₃
Key Nomenclature Rules Applied:
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.29 g/mol |
| Canonical SMILES | OC(=O)CCCCCNC(=O)C1=CC=C(N)C=C1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Key vibrational modes include:
X-ray Crystallography:No experimental crystal structure exists for this compound. However, analogous amide-containing systems (e.g., 6-aminohexanoate cyclic dimers) show:
Tautomerism:
Table 2: Predicted Tautomeric/Conformational States
| Structural Element | Preferred State | Energy Barrier (kcal/mol) |
|---|---|---|
| Amide bond | Trans configuration | 15–20 (rotation) |
| Carboxylic acid | Dimeric H-bonding | N/A |
| Aliphatic chain | Extended zigzag conformation | <5 (rotation per bond) |
Conformational Flexibility:
Electronic Properties:
Steric Parameters:
Table 3: Computed Quantum Chemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Dipole Moment | 5.8 Debye | DFT/B3LYP/6-31G* |
| HOMO Energy | -6.3 eV | DFT/B3LYP/6-31G* |
| LUMO Energy | -1.1 eV | DFT/B3LYP/6-31G* |
| Molecular Volume | 220 ų | MMFF94 |
Molecular Dynamics (MD) Simulations:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7